N-Nitroso fluoxetine
Description
Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine is an N-nitrosamine derivative characterized by a nitroso (–N=O) group attached to a secondary amine. Its structure comprises:
- A 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl backbone, providing steric bulk and electronic modulation via the electron-withdrawing trifluoromethyl group.
- A methyl group and nitroso group bonded to the central nitrogen atom.
Its synthesis likely involves nitrosation of the corresponding secondary amine precursor, as described for analogous phenoxypropylamines in patent literature .
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPKCLSNGLBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150494-06-7 | |
| Record name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Etherification Reaction
The synthesis of fluoxetine, as described in the patent, begins with the reaction of N-methyl-3-hydroxy-3-phenylpropylamine and 1-chloro-4-(trifluoromethyl)benzene in dimethylsulfoxide (DMSO) under alkaline conditions. Key parameters include:
-
Base Selection : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in molar excesses of ≥30% to deprotonate the hydroxyl group of the starting alcohol.
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Temperature : 80–110°C for 4–20 hours, balancing reaction efficiency with thermal stability.
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Solvent System : DMSO facilitates nucleophilic substitution by stabilizing the alkoxide intermediate while tolerating aqueous impurities (up to 12% water in KOH pellets).
Example Protocol
A representative procedure combines 50 kg (±300 mol) of racemic N-methyl-3-hydroxy-3-phenylpropylamine with 56.35 kg KOH (10.4% water) in 180 L DMSO. After 1 hour at 100°C, 56 L (420 mol) of 1-chloro-4-(trifluoromethyl)benzene is added, and stirring continues for 10 hours. Workup yields ±-fluoxetine hydrochloride in 87% yield after acidification.
Stereochemical Considerations
Optically active fluoxetine derivatives (e.g., (S)-fluoxetine) are synthesized using enantiomerically pure N-methyl-3-hydroxy-3-phenylpropylamine. For instance, (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine reacts under identical conditions to produce (S)-fluoxetine hydrochloride with a specific rotation of [α]²³_D = +14.99° (chloroform).
Comparative Analysis of Nitrosation Conditions
| Parameter | Acidic Nitrosation | Nitrosonium Salt Method |
|---|---|---|
| Reagent | NaNO₂/HCl | NOBF₄ |
| Solvent | Aqueous HCl | Anhydrous CH₂Cl₂ |
| Temperature | 0–5°C | -20°C to 25°C |
| Yield | Moderate (50–70%) | High (75–90%) |
| Purity | Requires chromatography | Direct crystallization |
Optimization Notes
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Acidic Method : Use stoichiometric NaNO₂ to minimize N-nitration byproducts.
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Non-Aqueous Method : Excess NOBF₄ (1.2 equiv) ensures complete conversion but requires rigorous drying.
Characterization and Validation
Spectroscopic Data
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¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm), trifluoromethyl (δ -63 ppm in ¹⁹F NMR), and nitroso group proximity effects on adjacent CH₂ groups.
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MS (ESI+) : Molecular ion peak at m/z 406.1 [M+H]⁺.
Stability Profiling
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Thermal Degradation : TGA analysis shows decomposition onset at 120°C, necessitating storage at -20°C.
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Photostability : Rapid degradation under UV light (λ = 365 nm), requiring amber glassware.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Fluoxetine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to fluoxetine or other related compounds.
Substitution: This involves the replacement of the nitroso group with other functional groups, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could regenerate fluoxetine .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molar mass of approximately 338.33 g/mol. Its unique trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties compared to other SSRIs. The presence of the phenoxy moiety further contributes to its biological activity, suggesting potential interactions with neurotransmitter systems similar to those affected by fluoxetine .
Pharmacological Applications
-
Antidepressant Activity :
- Preliminary studies indicate that methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine may exhibit antidepressant properties akin to fluoxetine. It is hypothesized that it interacts with serotonin transporters, potentially increasing serotonin levels in the brain .
- As an SSRI analog, it could be explored for treating major depressive disorder (MDD) and other mood disorders.
-
Anxiolytic Potential :
- Given its structural similarities to other SSRIs, there is potential for this compound to be investigated for anxiolytic effects. Research into its binding affinity and efficacy at serotonin receptors is warranted.
-
Neurodegenerative Diseases :
- The compound's unique chemical structure may also allow for exploration in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to modulate neurotransmitter levels could provide therapeutic avenues in these areas.
Synthesis and Chemical Behavior
The synthesis of methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine typically involves multiple steps, including the introduction of the nitroso group and the trifluoromethyl moiety. Understanding its synthesis is crucial for further exploration of its applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-Nitroso Fluoxetine involves its interaction with cellular components, leading to genotoxic effects. It is believed to cause DNA damage through the formation of reactive intermediates that can interact with nucleic acids. This genotoxicity is a significant concern, particularly in the context of pharmaceutical safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
{2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine
- Key Difference : Replaces the nitroso group with a hydroxyl (–OH) group.
- Impact : The absence of the nitroso group eliminates tautomerization and dimerization risks, enhancing stability .
- Synthetic Pathway : Prepared via reductive amination or hydrolysis, avoiding nitrosating agents .
Methyl(3-phenoxypropyl)amine Derivatives
N-Nitrosamine Derivatives: Reactivity and Stability
Diethyl(nitroso)amine
- Impact : Higher volatility (predicted Henry’s law constant: −4.94 log atm-m³/mole) but lower environmental persistence due to rapid hydrolysis .
- Toxicity : Predicted Acceptable Daily Intake (ADI) based on similarity to triazines and trifluralin .
N-Nitrosooxprenolol
- Key Difference: Contains a β-blocker pharmacophore (oxprenolol) as the amine backbone.
Spectroscopic and Electronic Properties
NMR Shifts
- Nitroso vs. Nitro Derivatives :
- In ¹³C NMR , the nitroso group induces a >30 ppm downfield shift at C-6, compared to 15 ppm for nitro derivatives. Ortho and para carbons (C-5, C-7, C-8a) also show significant deshielding in nitroso compounds .
- Hydroxylamine derivatives exhibit shifts closer to the parent amine, reflecting reduced electron withdrawal .
Reactivity in Reduction
Regulatory and Toxicological Considerations
- Regulatory Limits: Listed under TGA’s 2025 nitrosamine impurity guidelines, with strict limits (<0.03 ppm) due to genotoxicity concerns .
- Comparison to Aromatic Nitrosamines: Aromatic nitroso compounds (e.g., nitroso dyes) are less volatile but more environmentally persistent than aliphatic analogues . The trifluoromethyl group in the subject compound may enhance metabolic stability, increasing bioaccumulation risk compared to non-fluorinated nitrosamines .
Data Tables
Table 1: Comparative NMR Shifts (¹³C) for Nitroso, Nitro, and Hydroxylamine Derivatives
| Position | Nitroso Derivative (ppm) | Nitro Derivative (ppm) | Hydroxylamine (ppm) |
|---|---|---|---|
| C-5 (ortho) | +8–10 | +5–7 | +1–2 |
| C-6 | +30 | +15 | +11 |
| C-7 (ortho) | +8–10 | +5–7 | +1–2 |
| C-8a (para) | +6–8 | +4–5 | No shift |
Table 2: Key Properties of Selected N-Nitrosamines
*ADI values extrapolated from similar compounds .
Biological Activity
Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine, also known as N-nitroso-fluoxetine, is a derivative of the well-known antidepressant fluoxetine. This compound has garnered attention due to its potential biological activities, particularly in the context of serotonin reuptake inhibition. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine is . The compound features a nitroso group attached to a phenylpropylamine backbone, which is characteristic of fluoxetine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.33 g/mol |
| IUPAC Name | N-methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide |
| CAS Number | 150494-06-7 |
Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine acts primarily as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels in the brain, which is beneficial for mood regulation and alleviating depressive symptoms. The trifluoromethyl group enhances its potency as an inhibitor compared to other substituents.
Serotonin Reuptake Inhibition
Research indicates that compounds similar to methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine demonstrate significant inhibition of serotonin uptake. For instance, Lilly 110140 (a related compound) showed competitive inhibition of serotonin uptake with a Ki value of M, highlighting the effectiveness of this class of compounds in modulating serotonin levels in the brain .
Case Studies and Clinical Relevance
- Antidepressant Efficacy : Fluoxetine, the parent compound, has been widely studied for its antidepressant effects. Its mechanism involves selective inhibition of serotonin reuptake without significantly affecting norepinephrine or dopamine systems, making it a preferred choice for treating major depressive disorder .
- Safety Profile : As with many SSRIs, potential side effects include gastrointestinal disturbances, sexual dysfunction, and increased risk of suicidal thoughts in younger populations. The nitroso derivative's safety profile remains largely uncharacterized in clinical settings, necessitating further investigation.
Metabolism and Pharmacokinetics
Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine is metabolized in the liver, with known metabolites including norfluoxetine and other hydroxylated forms. Understanding its metabolic pathways is essential for predicting drug interactions and overall pharmacological behavior .
Q & A
Q. What synthetic methodologies are recommended for introducing the nitroso group into the methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine scaffold?
The nitroso group can be introduced via nitrosation reactions, typically using nitrous acid (HNO₂) or nitrosonium tetrafluoroborate (NOBF₄) under controlled pH and temperature conditions. For analogous compounds like fluoxetine (methylamine derivative), alkylation of amines with halides or epoxides is common . Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis) and monitoring reaction time to avoid over-nitrosation, which can lead to byproducts like nitramines. Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended .
Q. How can researchers validate the structural integrity of methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine post-synthesis?
Use a combination of ¹H/¹³C NMR to confirm the nitroso group’s presence (characteristic NO stretching vibrations at ~1500 cm⁻¹ in IR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is effective, as demonstrated for fluoxetine analogs .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s serotonin reuptake inhibition (SRI) activity?
Utilize radioligand binding assays with [³H]-paroxetine-labeled serotonin transporters (SERT) in HEK-293 cells. Compare IC₅₀ values against fluoxetine (reference IC₅₀ = 1-10 nM) . Parallel testing in serotonin uptake inhibition assays using synaptosomes can resolve discrepancies between binding affinity and functional activity .
Advanced Research Questions
Q. How does the nitroso group modulate the compound’s pharmacokinetic properties compared to fluoxetine?
The nitroso group increases electrophilicity , potentially enhancing metabolic instability via cytochrome P450-mediated oxidation. Conduct microsomal stability assays (human liver microsomes + NADPH) to compare half-lives. Fluoxetine’s logD (1.8 at pH 7.4) suggests moderate lipophilicity , whereas the nitroso derivative may exhibit altered blood-brain barrier permeability, requiring in silico prediction (e.g., SwissADME) followed by in vivo validation .
Q. What strategies can address contradictory data in receptor selectivity profiles?
If conflicting results arise (e.g., SERT vs. NET affinity), perform functional selectivity assays (e.g., cAMP accumulation for G-protein coupling) and kinetic studies (association/dissociation rates). For fluoxetine, low off-target binding to α-adrenergic and muscarinic receptors was confirmed via radioligand displacement . Cross-validate using orthogonal methods like patch-clamp electrophysiology for ion channel effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?
Synthesize analogs with varied substituents on the phenyl ring (e.g., -CF₃ vs. -OCH₃) and the nitroso group’s position. Test in parallel for SERT inhibition (IC₅₀) and cytotoxicity (MTT assay in HepG2 cells). For example, 3-nitro-1,2,4-triazole derivatives showed improved anti-parasitic activity with minimal toxicity . Use molecular docking (e.g., AutoDock Vina) to predict interactions with SERT’s binding pocket .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported metabolic stability across studies?
Variability may stem from differences in assay conditions (e.g., microsome source, incubation time). Standardize protocols using pooled human liver microsomes and include positive controls (e.g., verapamil for CYP3A4). For fluoxetine, inter-study variability in half-life (2–4 days) was attributed to CYP2D6 polymorphisms , suggesting the need for genotype-stratified analyses in future work.
Q. What experimental designs can clarify conflicting toxicity findings in aquatic models?
Address disparities by standardizing test organisms (e.g., Daphnia magna vs. Spirostomum ambiguum) and exposure conditions (pH, temperature). Fluoxetine’s EC₅₀ in protozoans ranged from 0.1–10 mg/L due to species-specific sensitivity . Include biotransformation studies to assess metabolite contributions (e.g., norfluoxetine) and use LC-MS/MS for precise quantification.
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
